3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one
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Overview
Description
3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of pyridine, oxadiazole, and chromenone. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity, suggesting that their targets may include various proteins or enzymes essential for the survival and growth of microorganisms .
Mode of Action
It’s known that many antimicrobial agents work by inhibiting essential biochemical processes in pathogens, such as cell wall synthesis, protein synthesis, nucleic acid synthesis, and metabolic pathways . The compound could interact with its targets, leading to the disruption of these processes and ultimately causing the death of the microorganisms.
Result of Action
The compound has been reported to exhibit antimicrobial activity, suggesting that its action results in the inhibition of growth or killing of microorganisms . The molecular and cellular effects of the compound’s action would therefore include disruption of essential cellular processes in the microorganisms, leading to their death.
Biochemical Analysis
Biochemical Properties
Similar compounds have shown promising antibacterial and antifungal properties . They have been found to be effective against various bacterial strains such as Escherichia coli and Staphylococcus epidermidis . The interactions of this compound with enzymes, proteins, and other biomolecules are yet to be explored.
Cellular Effects
Similar compounds have been found to inhibit cell proliferation driven by certain mutations
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the formation of the oxadiazole ring followed by its attachment to the chromenone and pyridine moieties. One common method involves the reaction of 2-(pyridin-4-yl)hydrazinecarboxamide with 2-hydroxybenzaldehyde to form the intermediate hydrazone, which is then cyclized to form the oxadiazole ring . The reaction conditions often include the use of acetic acid as a catalyst and heating under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger-scale production. This would include considerations for reaction efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)pyridine: Similar in structure but with a phenyl group instead of a chromenone moiety.
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiol: Contains a thiol group instead of a chromenone moiety.
Uniqueness
3-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to its combination of pyridine, oxadiazole, and chromenone moieties, which confer distinct electronic and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
IUPAC Name |
3-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9N3O3/c20-16-12(9-11-3-1-2-4-13(11)21-16)15-19-18-14(22-15)10-5-7-17-8-6-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZQXNFMBINFRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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